molecular formula C19H16N2O B13015797 (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13015797
M. Wt: 288.3 g/mol
InChI Key: PVZMWCXQXXBGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a phenylamino group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(6-anilino-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C19H16N2O/c1-14-12-18(21-16-10-6-3-7-11-16)20-13-17(14)19(22)15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21)

InChI Key

PVZMWCXQXXBGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.